

Review of literature comparing XAP044 with other compounds.

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Compound of Interest		
Compound Name:	XAP044	
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XAP044: A Comparative Review of a Novel mGlu7 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **XAP044** with other compounds targeting the metabotropic glutamate receptor 7 (mGlu7), an important regulator of neurotransmission in the central nervous system implicated in various neurological and psychiatric disorders.[1][2] **XAP044** distinguishes itself through its unique mechanism of action, binding to the extracellular Venus flytrap domain (VFTD) of the mGlu7 receptor, unlike other allosteric modulators that typically target the transmembrane domain.[1][2][3][4] This novel inhibitory site presents new opportunities for therapeutic intervention in conditions such as stress, anxiety, and depression. [1][2][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for **XAP044** and comparator compounds based on available literature.

Table 1: In Vitro Potency and Selectivity



Compound	Target	Assay Type	IC50	Notes	Reference
XAP044	mGlu7	[35S]GTPyS Binding	5.5 μΜ	Full antagonist activity.[4]	Gee et al., 2014
XAP044	mGlu7	Inhibition of LTP in mouse brain slices	88 nM	Potent inhibition of synaptic plasticity.[2]	Gee et al., 2014
LY341495	Group III mGluRs (mGlu4, mGlu6, mGlu7, mGlu8)	[35S]GTPyS Binding	mGlu7: 0.99 μM, mGlu6: 1.1 μM, mGlu8: 0.173 μM, mGlu4: 22 μM	Broad spectrum group III mGluR antagonist.[4]	Kingston et al., 1998
AMN082	mGlu7	Agonist- induced [35S]GTPγS Binding	-	Allosteric agonist used to activate mGlu7.	Gee et al., 2014
ADX71743	mGlu7	Not specified	Not specified	Bioavailable and brain- penetrant negative allosteric modulator (NAM).	Kalinichev et al., 2013

Table 2: Pharmacokinetic Properties of XAP044



Species	Adminis tration Route	Dose (mg/kg)	Plasma Concent ration (30 min post- dose)	Brain Concent ration (30 min post- dose)	Oral Bioavail ability	Brain- to- Plasma Ratio	Referen ce
Mouse	Intraperit oneal	10	2.8 μΜ	1.6 μmol/kg	Not Reported	~0.4 - 0.6	Gee et al., 2014
Mouse	Intraperit oneal	100	33 μΜ	13 μmol/kg	Not Reported	~0.4 - 0.6	Gee et al., 2014
Rat	Not specified	Not specified	Not specified	Not specified	52%	~0.4 - 0.6	Gee et al., 2014

Table 3: In Vivo Efficacy of XAP044 in a Mouse Model of Stress

Treatment Group	Change in Adrenal Weight (CSC vs. SHC)	Basal Morning Plasma CORT Levels	Stress- Induced Hyperthermia (°C)	Reference
Vehicle (VEH)	Increased	No significant change	Significant increase	Femenia et al., 2022
XAP044 (1 μM)	CSC-induced increase observed	Not specified	Not specified	Femenia et al., 2022
XAP044 (10 μM)	CSC-induced increase observed	Not specified	Not specified	Femenia et al., 2022
XAP044 (100 μM)	CSC-induced increase abolished	Reduced	Significantly attenuated	Femenia et al., 2022; Gee et al., 2014



Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

[35S]GTPyS Binding Assay

This assay is used to measure the activation of G-protein coupled receptors.

- Cell Lines: CHO cells stably expressing human mGlu7a, mGlu7b, mGlu4, mGlu6, or GABA-B receptors.
- Membrane Preparation: Cell membranes are prepared and suspended in a buffer containing 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl2, pH 7.4.
- Reaction Mixture: Membranes are incubated with GDP, [35S]GTPγS, and the test compounds (agonists and/or antagonists) in a final volume of 100 μL.
- Incubation: The reaction is carried out for 60 minutes at 30°C.
- Termination and Detection: The reaction is stopped by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing [35S]GTPyS bound to Gproteins, is measured by liquid scintillation counting.
- Data Analysis: Data are normalized to the response induced by a maximal concentration of an agonist (e.g., 4 mM DL-AP4 for mGlu7). IC50 values for antagonists are determined by fitting the concentration-response curves using a non-linear regression model.

Chronic Subordinate Colony Housing (CSC) Paradigm

This is a mouse model used to induce chronic psychosocial stress.

- Animals: Male mice.
- Housing: Four experimental mice are housed with a larger, dominant male mouse in a cage for 19 consecutive days. To prevent habituation, the dominant male is replaced on days 8 and 15.



- Control Group: Single-housed control (SHC) mice are housed individually and left undisturbed except for weekly cage changes.
- Drug Administration: **XAP044** or vehicle (5% DMSO in Ringer's solution) is administered continuously via a subcutaneously implanted micro-osmotic pump connected to an intracerebroventricular (i.c.v.) infusion cannula.
- Behavioral and Physiological Readouts:
 - Anxiety-related behavior: Assessed using the light-dark box (LDB) test on day 15.
 - Physiological anxiety: Measured by the stress-induced hyperthermia (SIH) test on day 18.
 - HPA axis function: Assessed on day 20 by measuring adrenal and pituitary weights, and basal morning plasma corticosterone (CORT) levels.

Pharmacokinetic Analysis

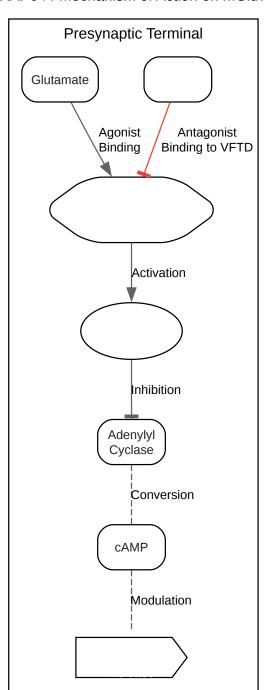
This protocol is used to determine the concentration of **XAP044** in plasma and brain tissue.

- Dosing: XAP044 is administered to mice via intraperitoneal injection at doses of 10 and 100 mg/kg.
- Sample Collection: Plasma and brain samples are collected 30 minutes after dosing.
- Sample Preparation: Brains are homogenized. Both brain homogenate and plasma samples undergo protein precipitation with acetonitrile.
- Quantification: XAP044 concentrations are determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The system is run in negative electrospray mode, monitoring the MS/MS transition from the deprotonated parent mass to a specific daughter ion (379 to 252 Da).[7]
- Data Analysis: The limit of detection is 5 nM in plasma and 15 nmol/kg in brain.[7]

Signaling Pathway and Experimental Workflow Diagrams



Diagram 1: XAP044 Mechanism of Action on the mGlu7 Receptor



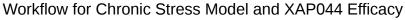
XAP044 Mechanism of Action on mGlu7

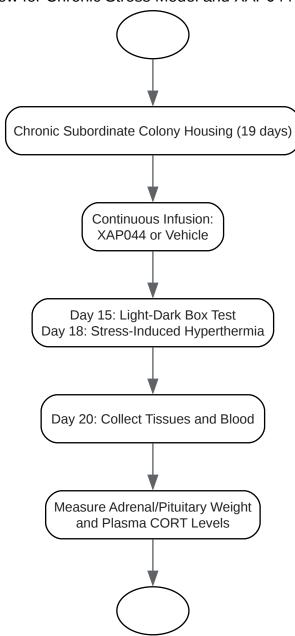
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Caption: XAP044 binds to the VFTD of mGlu7, blocking agonist-induced G-protein signaling.

Diagram 2: Experimental Workflow for In Vivo Efficacy Testing





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